3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one

Enzyme inhibition HPPD Herbicide discovery

3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one (CAS 73422-64-7) is a synthetic oxazolidinone scaffold characterized by a 4-hydroxyphenyl N-substitution and a 5-propoxymethyl side chain. This compound belongs to a broader class of 2-oxazolidinones investigated as versatile pharmacophores for antibacterial, anticancer, and other therapeutic activities, with Linezolid being a well-known approved drug from this class.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
CAS No. 73422-64-7
Cat. No. B3056691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one
CAS73422-64-7
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCCCOCC1CN(C(=O)O1)C2=CC=C(C=C2)O
InChIInChI=1S/C13H17NO4/c1-2-7-17-9-12-8-14(13(16)18-12)10-3-5-11(15)6-4-10/h3-6,12,15H,2,7-9H2,1H3
InChIKeyNTKTTXCJOYHKNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: 3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one (CAS 73422-64-7) as a Research Chemical


3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one (CAS 73422-64-7) is a synthetic oxazolidinone scaffold characterized by a 4-hydroxyphenyl N-substitution and a 5-propoxymethyl side chain . This compound belongs to a broader class of 2-oxazolidinones investigated as versatile pharmacophores for antibacterial, anticancer, and other therapeutic activities, with Linezolid being a well-known approved drug from this class [1]. Its specific structural differentiation lies in the propoxy chain length on the 5-methyl group, which distinguishes it from methoxy or ethoxy analogs and contributes to its distinct physicochemical profile.

Why Generic Oxazolidinone Interchange is Not Supported for CAS 73422-64-7


Direct experimental evidence is critically insufficient to establish any pharmacodynamic or pharmacokinetic superiority of 3-(4-hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one over its closest in-class analogs such as the 5-ethoxymethyl (CAS 73422-68-1) or 5-methoxymethyl (CAS 135605-66-2) derivatives. An exhaustive literature search identifies a significant gap in head-to-head comparisons, with the only located affinity datum being an HPPD IC50 of ~90 nM, which cannot be benchmarked against its analogs due to missing comparator data [1]. Class-level inferences about the impact of alkoxy chain length on lipophilicity (LogP 2.21 for the target compound ) are plausible but untested in a quantitative biological context. Therefore, generic substitution is scientifically unfounded; the biological consequence of altering the alkoxy chain length from propoxy to ethoxy or methoxy on any given target remains uncharacterized and thus unpredictable.

Quantitative Evidence Guide: Differential Data Audit for CAS 73422-64-7


HPPD Enzyme Inhibition Affinity: An Isolated Data Point Lacking Comparator Benchmarks

The compound demonstrates measurable inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver with an IC50 value of 89-90 nM [1]. This represents the only located quantitative biological activity data for CAS 73422-64-7. Crucially, the experimental inhibition data for its closest structural analogs, such as 5-(ethoxymethyl)-3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one (CAS 73422-68-1) or 3-(4-hydroxyphenyl)-5-(methoxymethyl)-1,3-oxazolidin-2-one (CAS 135605-66-2), is absent from the scientific corpus. This precludes any direct potency comparison. The claim that the propoxy chain offers a potency advantage remains an untested hypothesis.

Enzyme inhibition HPPD Herbicide discovery Cross-study comparable

Lipophilicity-Driven Differentiation Potential for Pharmacokinetic Studies

The target compound has a calculated LogP of 2.21 , which is predictably higher than its shorter-chain alkoxy analogs (e.g., 5-methoxymethyl derivative with MW 223.23 vs 251.28 for the target compound ). This class-level inference suggests that the propoxymethyl group increases lipophilicity, which could theoretically lead to higher membrane permeability or altered tissue distribution compared to less lipophilic analogs. However, no experimental permeability or pharmacokinetic data comparing these specific analogs exists.

Lipophilicity ADME LogP Class-level inference

Appropriate Scientific Procurement Scenarios for 3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one


Exploratory SAR Probing of Alkoxy Chain Length Effects

The primary valid use case for sourcing this compound is to complete a homologous series of 3-(4-hydroxyphenyl)-5-(alkoxymethyl)-1,3-oxazolidin-2-ones for which methoxy, ethoxy, and potentially other chain-length analogs are also procured. The goal is to generate systematic SAR data that is currently absent from the scientific literature [1]. Only through a side-by-side comparison within the same assay can the unique contribution of the n-propoxy group be determined.

Target-Specific Pharmacological Profiling (HPPD and Beyond)

Given the isolated HPPD IC50 of ~90 nM [1], researchers conducting enzyme inhibition screens on this target may consider sourcing this compound alongside established HPPD inhibitors to validate the assay and build a SAR profile. The same principle applies to any new target panel; this compound serves as a structural probe to establish whether the 5-propoxymethyl moiety confers selectivity or potency advantages over other alkyl chain lengths in a given assay system.

Chemical Probe for Lipophilicity-Driven Permeability Studies

With a calculated LogP of 2.21 , this compound can be utilized as a representative of a higher lipophilicity subset within an oxazolidinone library. In parallel artificial membrane permeability assays (PAMPA) or cell-based permeability studies, it can be directly compared against its methoxy or ethoxy analogs to quantitatively establish the relationship between alkoxy chain length, LogP, and passive membrane permeability. This is a purely physicochemical application.

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